molecular formula C18H12BrN3O B11205166 2-(4-bromophenyl)-7-phenylimidazo[1,2-a]pyrazin-8(7H)-one

2-(4-bromophenyl)-7-phenylimidazo[1,2-a]pyrazin-8(7H)-one

Cat. No.: B11205166
M. Wt: 366.2 g/mol
InChI Key: YAWPZGWBMKHTHS-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-7-phenylimidazo[1,2-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a bromophenyl group and a phenyl group attached to the imidazo[1,2-a]pyrazine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-7-phenylimidazo[1,2-a]pyrazin-8(7H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate bromophenyl and phenyl precursors.

    Cyclization Reaction: The key step involves the cyclization of these precursors to form the imidazo[1,2-a]pyrazine core. This can be achieved through various methods, including condensation reactions and intramolecular cyclizations.

    Reaction Conditions: The reaction conditions often include the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The temperature and reaction time are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-7-phenylimidazo[1,2-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyrazines, oxidized or reduced derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

2-(4-bromophenyl)-7-phenylimidazo[1,2-a]pyrazin-8(7H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is explored for its optoelectronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-7-phenylimidazo[1,2-a]pyrazin-8(7H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-7-phenylimidazo[1,2-a]pyrazin-8(7H)-one is unique due to the presence of both bromophenyl and phenyl groups, which confer distinct reactivity and biological activity. The combination of these groups within the imidazo[1,2-a]pyrazine core enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C18H12BrN3O

Molecular Weight

366.2 g/mol

IUPAC Name

2-(4-bromophenyl)-7-phenylimidazo[1,2-a]pyrazin-8-one

InChI

InChI=1S/C18H12BrN3O/c19-14-8-6-13(7-9-14)16-12-21-10-11-22(18(23)17(21)20-16)15-4-2-1-3-5-15/h1-12H

InChI Key

YAWPZGWBMKHTHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C=C(N=C3C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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